molecular formula C19H19FN4OS2 B2797812 4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1171626-31-5

4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2797812
CAS RN: 1171626-31-5
M. Wt: 402.51
InChI Key: JHVBVXLHJJNUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN4OS2 and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Antimicrobial Activities : A study described the synthesis of new derivatives of piperazine doped with Febuxostat, exploring their antiviral and antimicrobial activities. Some compounds exhibited promising antiviral and potent antimicrobial activity, indicating their potential in treating infectious diseases R. C. Krishna Reddy et al., 2013.

Radioligand Development for PET Imaging : Another study focused on the synthesis of carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors, showcasing the use of similar compounds in neuroimaging to study neurological conditions Mingzhang Gao et al., 2008.

FAAH Imaging for Brain Research : Research into N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide aimed at PET imaging of fatty acid amide hydrolase (FAAH) in the brain underscores the application of such compounds in understanding brain biochemistry and disorders Yoko Shimoda et al., 2015.

Hybrid Molecule Synthesis for Biological Activities

Hybrid Molecules Derived from Norfloxacin : A study on the microwave-assisted synthesis of hybrid molecules derived from norfloxacin reported the investigation of their biological activities, highlighting the diverse potential of piperazine derivatives in antimicrobial research Meltem Menteşe et al., 2013.

Development of GyrB Inhibitors : Research into thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors demonstrates the therapeutic research applications of such compounds, offering potential routes to new tuberculosis treatments V. U. Jeankumar et al., 2013.

properties

IUPAC Name

4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS2/c20-15-5-3-14(4-6-15)16-13-27-18(21-16)12-23-7-9-24(10-8-23)19(25)22-17-2-1-11-26-17/h1-6,11,13H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVBVXLHJJNUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

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